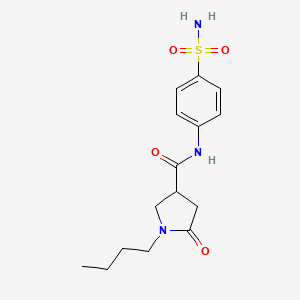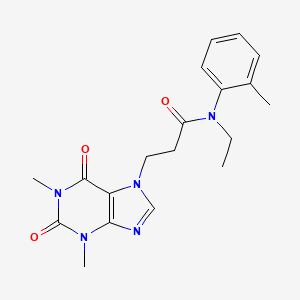
1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of 1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with imines, followed by directed palladium-catalyzed C(sp3)–H functionalization. This method takes advantage of the developing carboxylic group properly derivatized with 8-aminoquinoline as a directing group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in central nervous system diseases . In medicine, it is explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities. In industry, it may be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, which can lead to different biological activities and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21N3O4S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H21N3O4S/c1-2-3-8-18-10-11(9-14(18)19)15(20)17-12-4-6-13(7-5-12)23(16,21)22/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)(H2,16,21,22) |
Clave InChI |
HDGNZCVCIPSPSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11155290.png)
![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11155296.png)
![ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155297.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11155302.png)
![3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11155303.png)

![4,8-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155327.png)
![N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155328.png)
![8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11155334.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B11155335.png)
![3-methoxy-N-{2-[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide](/img/structure/B11155343.png)
![1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11155351.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B11155352.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11155355.png)
